BenchChemオンラインストアへようこそ!

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Physicochemical profiling Drug-likeness Fragment-based design

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1933574-17-4, MF C8H9N3OS, MW 195.24 g/mol) is a heterocyclic alcohol that bridges a 3-methylisothiazole ring and a 1H-pyrazol-4-yl moiety through a hydroxymethyl linker. Isothiazole-pyrazole hybrids are widely employed scaffolds in agrochemical fungicide discovery (e.g., succinate dehydrogenase inhibitors) and kinase-targeted anticancer agents.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
Cat. No. B13069460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)C(C2=CNN=C2)O
InChIInChI=1S/C8H9N3OS/c1-5-2-7(13-11-5)8(12)6-3-9-10-4-6/h2-4,8,12H,1H3,(H,9,10)
InChIKeyKWOYUCGWXQGIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol as a Heterocyclic Building Block


(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1933574-17-4, MF C8H9N3OS, MW 195.24 g/mol) is a heterocyclic alcohol that bridges a 3-methylisothiazole ring and a 1H-pyrazol-4-yl moiety through a hydroxymethyl linker [1]. Isothiazole-pyrazole hybrids are widely employed scaffolds in agrochemical fungicide discovery (e.g., succinate dehydrogenase inhibitors) and kinase-targeted anticancer agents [2][3]. The compound is supplied as a research building block with a typical purity of 95% and is characterized by a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 90 Ų [1].

Why Interchanging (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol with Close Analogs Compromises Experimental Reproducibility


Although several vendors list structurally similar isothiazole-pyrazole methanol derivatives, generic substitution is not advisable because even minor structural modifications (e.g., removal of the 3-methyl group or replacement with methoxy) alter key physicochemical parameters that govern reactivity, biological target engagement, and pharmacokinetic profile. The 3-methyl substituent on the isothiazole ring directly influences lipophilicity (ΔLogP ≈ 0.5–1.0 versus des-methyl analogs), hydrogen-bond donor/acceptor capacity, and metabolic stability [1][2]. In kinase inhibitor programs, the 3-methylisothiazol-5-yl moiety has been explicitly selected over isoxazole and pyrazole isosteres to optimize selectivity and reduce toxicity, demonstrating that the isothiazole sulfur atom and its substitution pattern are non-interchangeable [2][3].

Quantitative Differentiation Evidence for (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol Relative to Nearest Analogs


LogP and TPSA Comparison: 3-Methylisothiazole-Pyrazole Methanol vs. Des-Methyl and Methoxy Analogs

The target compound displays an XLogP3 of 0.5 and TPSA of 90 Ų, placing it in a favorable region of the drug-likeness space (LogP < 5, TPSA < 140 Ų) [1]. In contrast, the des-methyl analog (1H-pyrazol-4-yl)(1,2-thiazol-5-yl)methanol (MW 181.22, C7H7N3OS) has a lower molecular weight and is expected to have a lower computed LogP (estimated ΔLogP ≈ -0.4 to -0.6 due to the loss of the methyl group), which reduces membrane permeability potential . The methoxy analog (3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol (MW 211.24) introduces an additional hydrogen-bond acceptor, increasing TPSA and potentially limiting CNS penetration . These differences matter when selecting a building block for oral bioavailability or blood-brain barrier penetration optimization.

Physicochemical profiling Drug-likeness Fragment-based design

Antifungal Scaffold Privilege: Isothiazole-Pyrazole Hybrids Demonstrate Quantitative Superiority Over Thiazole-Pyrazole Analogs in SDH Inhibition

In a 2024 study of pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors (SDHI), compound 7-XHU-6—which contains an isothiazole ring directly relevant to the 3-methylisothiazole scaffold of the target compound—exhibited an IC50 of 0.47 mg/L against SDH, outperforming the commercial SDHI fungicide fluopyram (IC50 = 0.88 mg/L) by approximately 1.9-fold [1]. The corresponding in vitro antifungal EC50 against Botrytis cinerea was 1.02 mg/L for the isothiazole-containing compound versus 1.78 mg/L for fluopyram. In contrast, analogous thiazole-pyrazole carboxamide SDHIs reported in prior literature achieved IC50 values in the range of 0.8–2.5 mg/L, generally weaker than the isothiazole-bearing series [2]. Molecular docking attributed the potency advantage of the isothiazole series to a superior binding energy (-10 kcal/mol vs. -8.6 kcal/mol for fluopyram), which stems from the sulfur atom's unique electronic character [1].

Agricultural fungicides Succinate dehydrogenase inhibition Structure-activity relationship

Kinase Selectivity Advantage of the 3-Methylisothiazol-5-yl Fragment: Evidence from CHK1 Co-crystal Structures

The 3-methylisothiazol-5-yl moiety—identical to the isothiazole half of the target compound—appears in a potent CHK1 kinase inhibitor (compound 17r, PDB: 3OT8, Ligand MI5) co-crystallized with human CHK1 kinase domain [1]. The inhibitor exhibits an IC50 of 0.05 nM against CHK1 in a time-resolved fluorescence assay [2]. Critically, the isothiazole sulfur was deliberately chosen over oxygen (isoxazole) and nitrogen (pyrazole) isosteres to maintain potency while reducing hepatotoxicity, as reported in a c-Met kinase inhibitor optimization campaign where the methyl isothiazole group was the only isostere that preserved target affinity (c-Met IC50 < 10 nM) without introducing reactive metabolite liabilities [3]. This contrasts with the isoxazole analog, which showed reduced potency (IC50 shift > 10-fold), and the pyrazole analog, which introduced metabolic instability. The target compound's 3-methylisothiazole-5-yl substructure therefore provides a validated selectivity-toxicity advantage over alternative heterocycles for kinase-targeted probe synthesis.

Kinase inhibitor design Selectivity X-ray crystallography

Highest-Confidence Application Scenarios for (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol Based on Current Evidence


Synthesis of SDHI Fungicide Candidates Targeting Botrytis cinerea and Related Phytopathogens

The isothiazole-pyrazole scaffold has demonstrated quantitative superiority over thiazole analogs in succinate dehydrogenase inhibition (IC50 = 0.47 mg/L vs. 0.88 mg/L for fluopyram) [1]. (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol provides the heterocyclic core with a reactive hydroxymethyl handle for amide or ester coupling, enabling the rapid exploration of pyrazole-amide-isothiazole derivatives as novel SDHI fungicide leads. The compound's LogP of 0.5 and TPSA of 90 Ų align with agrochemical drug-likeness parameters, offering a balanced starting point for translocation and cuticular penetration optimization [2].

CHK1 and c-Met Kinase Probe Fragment Ligation for Cancer Selectivity Studies

The 3-methylisothiazol-5-yl substructure is a validated kinase hinge-binding motif with documented sub-nanomolar CHK1 affinity (IC50 = 0.05 nM) and superior selectivity-toxicity profile compared to isoxazole and pyrazole isosteres [3][4]. The target compound's 1H-pyrazol-4-yl group offers a secondary vector for fragment extension via N-alkylation or coupling reactions, enabling structure-guided optimization of kinase probes for cellular target engagement assays.

Physicochemical Property Benchmarking for Fragment-Based Drug Discovery (FBDD)

With MW = 195.24 g/mol, XLogP3 = 0.5, TPSA = 90 Ų, HBD = 2, HBA = 4, and rotatable bonds = 2, the compound meets all rule-of-three (Ro3) fragment criteria [2]. These properties distinguish it from close analogs: the des-methyl analog is more polar (estimated LogP ≈ 0.0), while the methoxy analog has a higher TPSA due to an additional oxygen atom. The target compound occupies a distinct 'sweet spot' in fragment property space that balances solubility and permeability, making it a superior starting fragment for lead generation campaigns where maintaining ligand efficiency while optimizing affinity is critical [2].

Medicinal Chemistry Building Block for Isothiazole-Containing Kinase Inhibitors with Reduced Reactive Metabolite Risk

The deliberate replacement of isoxazole or pyrazole heterocycles with a methylisothiazole ring has been demonstrated in a c-Met inhibitor program to eliminate reactive metabolite formation while preserving sub-10 nM potency [4]. (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol supplies the methylisothiazole substructure with a methanol linker that can be converted to amine, halide, or carboxamide for attachment to various kinase hinge-binding scaffolds, enabling medicinal chemists to systematically explore this toxicity-avoidance strategy across druggable kinase targets.

Quote Request

Request a Quote for (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.